molecular formula C8H8O2S B14391969 2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione CAS No. 90111-22-1

2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14391969
CAS No.: 90111-22-1
M. Wt: 168.21 g/mol
InChI Key: VJQPUQXQVMTSLR-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H8O2S It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring a methyl group and a methylsulfanyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with methyl iodide and sodium methylsulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes or other proteins. The pathways involved may include oxidative stress and disruption of cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,5-diene-1,4-dione: The parent compound without the methyl and methylsulfanyl groups.

    2-Methylcyclohexa-2,5-diene-1,4-dione: Lacks the methylsulfanyl group.

    6-(Methylsulfanyl)cyclohexa-2,5-diene-1,4-dione: Lacks the methyl group.

Uniqueness

2-Methyl-6-(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90111-22-1

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-methyl-6-methylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O2S/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

VJQPUQXQVMTSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1=O)SC

Origin of Product

United States

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